molecular formula C11H10BrClO2 B8392179 2-Bromomethyl-5-chloro-4-methoxy-3-methyl benzofuran

2-Bromomethyl-5-chloro-4-methoxy-3-methyl benzofuran

Cat. No. B8392179
M. Wt: 289.55 g/mol
InChI Key: KSKKDHJYDYEMQF-UHFFFAOYSA-N
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Patent
US07420001B2

Procedure details

To a 0° C. solution of (5-chloro-4-methoxy-3-methyl benzofuran-2-yl)-methanol (0.29 g; 1.3 mmol) in dichloromethane (5 mL) was added neat phosphorus tribromide (0.18 mL; 0.52 g; 1.9 mmol; 1.5 eq) and pyridine (3 drops). The ice bath was removed and the reaction was allowed to warm to room temperature overnight. Additional phosphorus tribromide (0.09 mL; 0.26 g; 0.95 mmol; 0.75 eq) was added and stirring continued at room temperature. After two hours, the reaction was quenched with ice and extracted twice with ethyl acetate. The combined organic layers were washed with water and saturated sodium bicarbonate, followed by drying over magnesium sulfate, filtration and concentration in vacuo to give essentially pure 2-bromomethyl-5-chloro-4-methoxy-3-methyl benzofuran (0.37 g; 99%).
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH2:10]O)=[C:7]([CH3:12])[C:6]=2[C:13]=1[O:14][CH3:15].P(Br)(Br)[Br:17]>ClCCl.N1C=CC=CC=1>[Br:17][CH2:10][C:8]1[O:9][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[C:13]([O:14][CH3:15])[C:6]=2[C:7]=1[CH3:12]

Inputs

Step One
Name
Quantity
0.29 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(=C(O2)CO)C)C1OC
Name
Quantity
0.18 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.09 mL
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
continued at room temperature
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with ice
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water and saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over magnesium sulfate, filtration and concentration in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC=1OC2=C(C1C)C(=C(C=C2)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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